molecular formula C12H10BrNO2S B8208579 Benzyl N-(4-bromothiophen-2-yl)carbamate

Benzyl N-(4-bromothiophen-2-yl)carbamate

Cat. No.: B8208579
M. Wt: 312.18 g/mol
InChI Key: PPBUXZXNJRMROJ-UHFFFAOYSA-N
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Description

Benzyl N-(4-bromothiophen-2-yl)carbamate is an organic compound with the molecular formula C12H10BrNO2S. It is a derivative of carbamic acid and features a benzyl group attached to a 4-bromothiophen-2-yl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl N-(4-bromothiophen-2-yl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of 4-bromothiophene-2-carboxylic acid with benzylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with phosgene or a phosgene equivalent to form the desired carbamate .

Industrial Production Methods

Industrial production of benzyl (4-bromothiophen-2-yl)carbamate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(4-bromothiophen-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl N-(4-bromothiophen-2-yl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl (4-bromothiophen-2-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl N-(4-bromothiophen-2-yl)carbamate is unique due to the presence of both the benzyl and 4-bromothiophen-2-yl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

benzyl N-(4-bromothiophen-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2S/c13-10-6-11(17-8-10)14-12(15)16-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPBUXZXNJRMROJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC(=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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